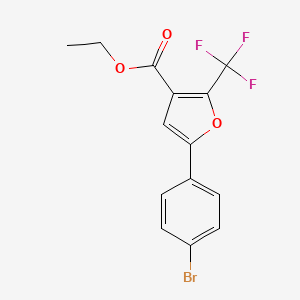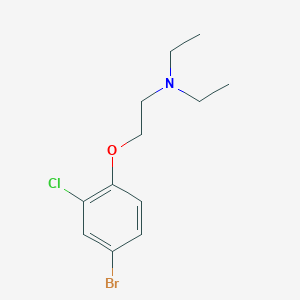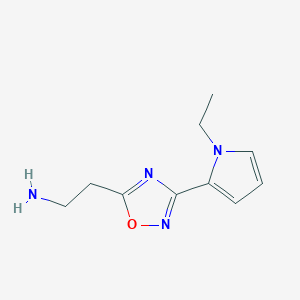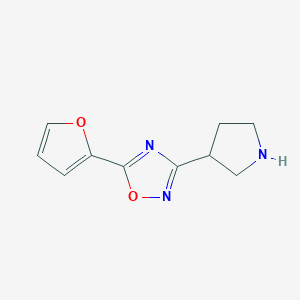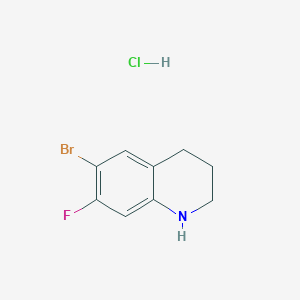![molecular formula C11H17BN2O4 B1450669 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester CAS No. 1416060-21-3](/img/structure/B1450669.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester
Overview
Description
The compound “4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester” is a type of organic synthesis material .
Physical And Chemical Properties Analysis
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, a related compound, is a liquid at 20°C, has a boiling point of 43°C at 50 mmHg, a refractive index of 1.40, and a specific gravity of 0.89 .Scientific Research Applications
Synthesis and Characterization
This compound serves as a crucial intermediate in the synthesis of complex molecules due to its reactive boronic ester functional group. Studies like those by Liao et al. (2022) have explored its synthesis, characterization, and the determination of its crystal structure via X-ray diffraction. The study also performed Density Functional Theory (DFT) calculations to predict the molecular structure, which agreed with the experimental data. This research underscores the compound's utility in synthesizing novel materials with potential applications in drug discovery and materials science (Liao et al., 2022).
Crystallographic and Conformational Analyses
The compound's structure and properties have been extensively analyzed through crystallographic studies and computational methods. For instance, Huang et al. (2021) conducted a study involving the synthesis of boric acid ester intermediates, including derivatives of our compound of interest. Through FTIR, NMR spectroscopy, and mass spectrometry, the study confirmed the structures of these intermediates. Additionally, single crystals were measured by X-ray diffraction, subjected to crystallographic and conformational analyses, and compared with DFT calculations, highlighting its relevance in material science and molecular engineering (Huang et al., 2021).
Optimized Synthesis Methods
Bethel et al. (2012) developed an improved synthesis method for medicinally significant compounds using 3-pyrazolo[1,5-a]pyridine boronic ester, a closely related compound. This research indicates the broader utility of such boronic esters in facilitating the synthesis of pharmaceuticals through Suzuki coupling, demonstrating its importance in creating more efficient and scalable production methods for pharmaceutical intermediates (Bethel et al., 2012).
Application in Drug Synthesis
The synthesis and transformation of derivatives related to our compound have been explored for creating new biologically active molecules. Prokopenko et al. (2010) synthesized derivatives based on the structural framework of pyrazole and oxazole, indicating the potential of these compounds in developing new drugs with enhanced biological activities (Prokopenko et al., 2010).
properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-13-14(7-8)9(15)16-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRGMEDQFMUYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



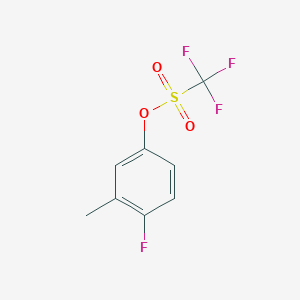
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
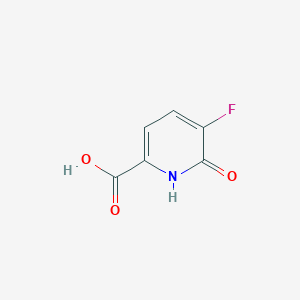
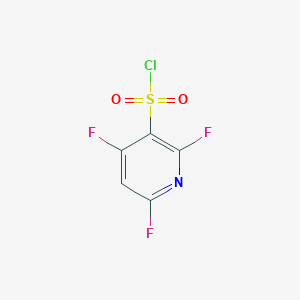
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
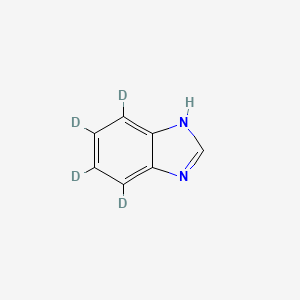
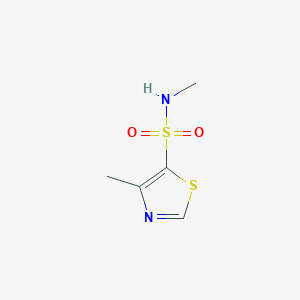
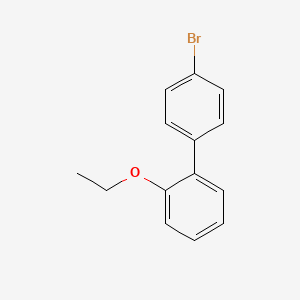
![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
